2-Chloro-4-(thiazol-5-yl)phenyl trifluoromethanesulfonate 2-Chloro-4-(thiazol-5-yl)phenyl trifluoromethanesulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13649074
InChI: InChI=1S/C10H5ClF3NO3S2/c11-7-3-6(9-4-15-5-19-9)1-2-8(7)18-20(16,17)10(12,13)14/h1-5H
SMILES: C1=CC(=C(C=C1C2=CN=CS2)Cl)OS(=O)(=O)C(F)(F)F
Molecular Formula: C10H5ClF3NO3S2
Molecular Weight: 343.7 g/mol

2-Chloro-4-(thiazol-5-yl)phenyl trifluoromethanesulfonate

CAS No.:

Cat. No.: VC13649074

Molecular Formula: C10H5ClF3NO3S2

Molecular Weight: 343.7 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-(thiazol-5-yl)phenyl trifluoromethanesulfonate -

Specification

Molecular Formula C10H5ClF3NO3S2
Molecular Weight 343.7 g/mol
IUPAC Name [2-chloro-4-(1,3-thiazol-5-yl)phenyl] trifluoromethanesulfonate
Standard InChI InChI=1S/C10H5ClF3NO3S2/c11-7-3-6(9-4-15-5-19-9)1-2-8(7)18-20(16,17)10(12,13)14/h1-5H
Standard InChI Key JVMLIWDAOPWODU-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C2=CN=CS2)Cl)OS(=O)(=O)C(F)(F)F
Canonical SMILES C1=CC(=C(C=C1C2=CN=CS2)Cl)OS(=O)(=O)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a phenyl ring substituted at the 2-position with a chlorine atom and at the 4-position with a thiazol-5-yl group. The trifluoromethanesulfonate group (-OSO2_2CF3_3) is attached to the phenyl ring’s oxygen atom, conferring strong electron-withdrawing characteristics. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, contributes to the molecule’s aromaticity and potential for π-π interactions.

Key Structural Features:

  • Phenyl Core: Provides a planar aromatic scaffold for functionalization.

  • Thiazole Substituent: Enhances electronic diversity and participates in coordination chemistry.

  • Triflate Group: A superior leaving group that facilitates nucleophilic substitution and metal-catalyzed couplings.

PropertyValue/Description
Molecular Weight343.7 g/mol
Boiling PointNot reported
SolubilityLikely soluble in polar aprotic solvents (e.g., DMF, DMSO)
StabilityHydrolytically sensitive; store anhydrous

The triflate group’s electron-withdrawing nature lowers the energy barrier for substitution reactions, making the compound reactive under mild conditions .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-Chloro-4-(thiazol-5-yl)phenyl trifluoromethanesulfonate typically involves a multi-step sequence:

  • Thiazole-Phenyl Coupling: A Suzuki-Miyaura cross-coupling between a boronic acid-functionalized thiazole and a chlorophenyl halide introduces the thiazole moiety .

  • Triflation: Reaction of the phenolic intermediate with trifluoromethanesulfonic anhydride (Tf2_2O) in the presence of a base (e.g., pyridine) installs the triflate group.

Example Reaction Scheme:

Cl-C6H3-OH+Thiazole-Boronic AcidPd CatalystCl-C6H3-ThiazoleTf2OTarget Compound\text{Cl-C}_6\text{H}_3\text{-OH} + \text{Thiazole-Boronic Acid} \xrightarrow{\text{Pd Catalyst}} \text{Cl-C}_6\text{H}_3\text{-Thiazole} \xrightarrow{\text{Tf}_2\text{O}} \text{Target Compound}

Industrial-Scale Production

Commercial suppliers (e.g., CymitQuimica) report producing the compound at 95% purity, with pricing tiers reflecting scale (e.g., 25 mg for €250) . Challenges in manufacturing include controlling hydrolysis of the triflate group and ensuring regioselectivity during thiazole installation.

Applications in Organic Synthesis

Cross-Coupling Reactions

The triflate group’s superior leaving ability enables participation in palladium-catalyzed reactions, such as:

  • Buchwald-Hartwig Amination: Formation of C-N bonds with aryl amines.

  • Negishi Coupling: Cross-couplings with organozinc reagents to construct biaryl systems .

Pharmaceutical Intermediates

Thiazole derivatives are prominent in drug discovery due to their bioisosteric properties. This compound could serve as a precursor to:

  • Antimicrobial Agents: Thiazoles inhibit bacterial DNA gyrase.

  • Kinase Inhibitors: The triflate group allows late-stage functionalization of lead compounds .

Recent Developments and Future Directions

Advances in Catalysis

Recent studies highlight the compound’s utility in photoinduced C-H functionalization, enabling metal-free arylations under visible light .

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